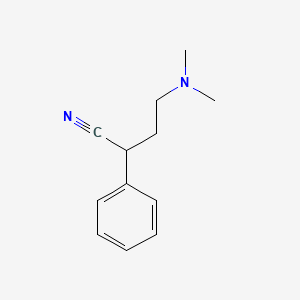

4-(Dimethylamino)-2-phenylbutyronitrile

Description

Properties

CAS No. |

50599-78-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

4-(dimethylamino)-2-phenylbutanenitrile |

InChI |

InChI=1S/C12H16N2/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

SKQMIWWQYUSWFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 4-(Dimethylamino)-2-phenylbutyronitrile

An In-Depth Technical Guide to 4-(Dimethylamino)-2-phenylbutyronitrile

Abstract: This technical guide provides a comprehensive overview of 4-(Dimethylamino)-2-phenylbutyronitrile, a key chemical intermediate. It delves into its chemical structure, molecular properties, and synthesis, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing. This document is designed to be a self-contained resource, grounded in authoritative data to ensure scientific integrity.

Introduction and Chemical Identity

4-(Dimethylamino)-2-phenylbutyronitrile, also known by its IUPAC name 4-(dimethylamino)-2-phenylbutanenitrile, is a tertiary amine and a nitrile-containing organic compound.[1] Its unique bifunctional nature, incorporating a phenylacetonitrile moiety and a dimethylaminoethyl side chain, makes it a valuable precursor in the synthesis of various organic molecules. Understanding its fundamental properties is crucial for its effective application in research and development.

This guide will elucidate the core chemical and physical characteristics of this compound, provide a detailed synthesis protocol, and present its spectral data for analytical purposes.

Nomenclature and Identifiers

For clarity and unambiguous identification, the various names and registry numbers for 4-(Dimethylamino)-2-phenylbutyronitrile are compiled below.

| Identifier Type | Value | Source |

| IUPAC Name | 4-(dimethylamino)-2-phenylbutanenitrile | PubChem[1] |

| Molecular Formula | C12H16N2 | PubChem[1] |

| CAS Number | 50599-78-5 | PubChem[1] |

| PubChem CID | 39739 | PubChem[1] |

| Synonyms | alpha-(beta-Dimethylaminoethyl)benzyl cyanide, 2-(2-Dimethylaminoethyl)-2-phenylacetonitrile | PrepChem[2] |

| InChI | InChI=1S/C12H16N2/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 | PubChem[1] |

| SMILES | CN(C)CCC(C#N)C1=CC=CC=C1 | PubChem[1] |

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(Dimethylamino)-2-phenylbutyronitrile features a chiral center at the carbon atom bonded to the phenyl and nitrile groups. The presence of a tertiary amine group imparts basic properties to the molecule.

Molecular Structure Diagram```dot

digraph "4-Dimethylamino-2-phenylbutyronitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="1.2,0.75!"]; C3 [label="C", pos="0,-0.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="1.4,-2.75!"]; N2 [label="N", pos="2.6,-2.75!"]; C6 [label="C", pos="-1.4,-2.75!"]; C7 [label="C", pos="-2.1,-3.85!"]; C8 [label="C", pos="-1.4,-5!"]; C9 [label="C", pos="0,-5!"]; C10 [label="C", pos="0.7,-3.85!"]; C11 [label="C", pos="0,-2.75!"]; // Central Carbon

// Edges for bonds N1 -- C1 [label=""]; N1 -- C2 [label=""]; N1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N2 [label="", style=triple]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label="", style=dashed]; C8 -- C9 [label=""]; C9 -- C10 [label="", style=dashed]; C10 -- C6 [label=""]; C4 -- C11 [label="", style=invis]; // for positioning }

A step-by-step workflow for the synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile.

Detailed Synthesis Methodology

The following protocol is adapted from a literature procedure. [2] Materials:

-

Phenylacetonitrile

-

Sodium amide (NaNH2)

-

Toluene

-

2-Dimethylaminoethyl chloride

-

1N Hydrochloric acid (HCl)

-

2.5N Sodium hydroxide (NaOH)

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A suspension of 35 g (0.90 mol) of sodium amide in 750 ml of toluene is brought to reflux with mechanical stirring under a nitrogen atmosphere.

-

A solution of 100 g (0.85 mol) of phenylacetonitrile in 100 ml of toluene is added dropwise to the refluxing suspension. The mixture is stirred at reflux for an additional 3 hours.

-

A solution of 92.5 g (0.86 mol) of 2-dimethylaminoethyl chloride in 50 ml of toluene is then added dropwise.

-

The resulting dark suspension is heated at reflux for 4.5 hours and then stirred at room temperature for 16 hours.

-

1.5 liters of water are added to the reaction mixture. The organic layer is separated and extracted with 1N HCl.

-

The acidic aqueous extract is cooled in an ice bath and then basified with 2.5N NaOH.

-

The product is extracted from the basified solution with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate and concentrated by evaporation.

-

The crude oil is purified by distillation at 95°-98°C under a pressure of 0.1 mm Hg to yield the final product.

Analytical Data and Spectral Information

Spectroscopic data is essential for the structural confirmation and purity assessment of 4-(Dimethylamino)-2-phenylbutyronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule. [1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Dimethylamino)-2-phenylbutyronitrile will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C≡N stretch from the nitrile group.

-

C-H stretches from the aromatic and aliphatic portions.

-

C-N stretch from the dimethylamino group.

Mass Spectrometry

Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 188.13135 Da. [3]

Safety and Handling

4-(Dimethylamino)-2-phenylbutyronitrile is classified as an irritant. [1]It is known to cause serious eye irritation. [1]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of 4-(Dimethylamino)-2-phenylbutyronitrile, covering its chemical identity, structure, properties, synthesis, and analytical characterization. The information presented herein is intended to support researchers and scientists in their work with this versatile chemical intermediate. The provided protocols and data, backed by authoritative sources, offer a solid foundation for its application in organic synthesis and drug discovery.

References

-

PubChem. (n.d.). 4-(Dimethylamino)-2-phenylbutyronitrile. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-dimethylamino-2-phenylbutanenitrile. Retrieved February 25, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2). Retrieved February 25, 2026, from [Link]

Sources

A Technical Guide to the Physicochemical and Solubility Characterization of 4-(Dimethylamino)-2-phenylbutyronitrile

Abstract

This technical guide provides a comprehensive framework for the physicochemical and solubility characterization of 4-(Dimethylamino)-2-phenylbutyronitrile, a molecule of interest for researchers in medicinal chemistry and drug development. Preformulation, the thorough characterization of a drug candidate's properties, is a foundational stage in the pharmaceutical sciences, directly influencing formulation design, stability, and bioavailability.[1][2] This document moves beyond a simple data sheet, offering a detailed, field-proven methodology for determining the critical properties of this weakly basic compound. We will delve into the rationale behind experimental choices, present a robust protocol for generating a pH-solubility profile using the gold-standard shake-flask method, and discuss the interpretation of this data to guide further development decisions.

Introduction to 4-(Dimethylamino)-2-phenylbutyronitrile and the Imperative of Preformulation

4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5) is an organic molecule featuring a tertiary amine and a nitrile functional group.[3] Its structural components, particularly the basic dimethylamino group, suggest that its physicochemical behavior will be significantly influenced by pH. In the context of drug discovery and development, a deep understanding of such properties is not merely academic; it is a prerequisite for success.[4][5] Early and accurate characterization can prevent costly late-stage failures by identifying potential challenges related to bioavailability, stability, and manufacturability.[1][5]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge and a practical, self-validating workflow to comprehensively characterize this molecule. We will focus on establishing its fundamental physicochemical parameters and, most critically, its thermodynamic solubility profile.

Core Physicochemical Properties

A foundational understanding begins with the molecule's intrinsic physical and chemical properties. These parameters are the initial inputs for any formulation or development strategy.[6]

| Property | Value / Description | Source |

| IUPAC Name | 4-(dimethylamino)-2-phenylbutanenitrile | [3] |

| CAS Number | 50599-78-5 | [3] |

| Molecular Formula | C₁₂H₁₆N₂ | [3] |

| Molecular Weight | 188.27 g/mol | [3] |

| Appearance | Colorless oil | [7] |

| Boiling Point | 95-98 °C at 0.1 mmHg | [7] |

The Significance of the Ionization Constant (pKa)

The most influential structural feature of 4-(Dimethylamino)-2-phenylbutyronitrile is its tertiary amine, which acts as a weak base. The ionization constant (pKa) of this group dictates the molecule's charge state at any given pH and is therefore a critical determinant of its solubility, permeability, and overall pharmacokinetic profile.[8][9]

While the specific pKa of this molecule must be determined experimentally, the presence of the dimethylamino group suggests it will be in the range of typical tertiary amines (approximately 8.5-9.5). This has profound implications:

-

At low pH (pH < pKa): The amine will be protonated (ionized), forming a more polar, and thus more water-soluble, cation.

-

At high pH (pH > pKa): The amine will be in its neutral (unionized) free base form, which is expected to be less polar and exhibit lower aqueous solubility.[10][11]

The determination of the pKa is a crucial first experimental step, often performed via potentiometric titration or UV-spectrophotometry, as it provides the theoretical framework for understanding the pH-solubility profile.[8][10]

Understanding and Determining the Solubility Profile

Aqueous solubility is arguably the most important physicochemical property for drug candidates, as a molecule must be in solution to be absorbed and exert a therapeutic effect.[12][13] For ionizable compounds, a single solubility value is insufficient; a complete pH-solubility profile across the physiological range (pH 1.2–7.4) is required.[14][15][16]

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Often used in high-throughput screening, this method involves dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to observe precipitation.[17][18] It is a rapid assessment of how readily a compound stays in solution under non-equilibrium conditions.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH when the system has reached a stable state.[17][18] This value is paramount for preformulation and lead optimization, as it reflects the most stable, and often lowest, solubility state.

This guide focuses exclusively on determining the thermodynamic solubility, for which the Shake-Flask Method remains the universally accepted gold standard.[19][20]

Experimental Protocol: pH-Solubility Profile via the Shake-Flask Method

This protocol outlines a robust, self-validating system for determining the thermodynamic solubility of 4-(Dimethylamino)-2-phenylbutyronitrile.

Principle

An excess amount of the compound is suspended in a series of aqueous buffers of known pH. The suspensions are agitated at a constant temperature until equilibrium is reached. The supernatant is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.[19][20][21]

Materials and Equipment

-

4-(Dimethylamino)-2-phenylbutyronitrile (ensure purity is known)

-

Glass vials with low-binding screw caps

-

Orbital shaker with temperature control (e.g., set to 37 °C for biopharmaceutical relevance)[15]

-

Calibrated pH meter

-

Centrifuge

-

Low-binding syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Aqueous Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Dispense a known volume (e.g., 2 mL) of each aqueous buffer into triplicate glass vials.

-

Add an excess amount of 4-(Dimethylamino)-2-phenylbutyronitrile to each vial. "Excess" is critical; there must be visible undissolved oil/solid in the vial throughout the experiment to ensure saturation is maintained.[19] A preliminary test with a small amount can help estimate the required quantity.[21]

-

-

Equilibration:

-

Tightly cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 37 °C).

-

Agitate the vials for a minimum of 48-72 hours.

-

Scientist's Note: This extended equilibration time is a critical step for trustworthiness. It ensures that the system reaches true thermodynamic equilibrium, accounting for any slow dissolution kinetics.[22] Rushing this step is a common source of erroneously high solubility values.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed for 30 minutes to let the larger particles settle.

-

Visually confirm that excess undissolved compound is still present. This is a key validation check.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining fine particulates.

-

Scientist's Note: For lipophilic compounds, adsorption to labware can be a concern. Using low-binding plastics and pre-conditioning filters by discarding the initial filtrate can mitigate this risk and ensure data integrity.[22]

-

-

Quantification:

-

Develop and validate a stability-indicating HPLC-UV method for the quantification of 4-(Dimethylamino)-2-phenylbutyronitrile.

-

Prepare a calibration curve using standards of known concentrations.

-

Dilute the clarified supernatant from the previous step into the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the samples and determine the concentration.

-

-

Data Validation and Analysis:

-

After the experiment, measure the final pH of the slurry in each vial.[19] A significant change (>0.2 pH units) from the initial buffer pH suggests the buffer capacity was insufficient, and the result for that point should be considered invalid.

-

Calculate the average solubility and standard deviation for each pH point from the triplicate measurements.

-

Plot the solubility (often on a logarithmic scale) against the pH to generate the complete pH-solubility profile.

-

Visualizing the Experimental Workflow

A clear visual representation of the protocol ensures reproducibility and understanding of the logical flow. The following diagram illustrates the Shake-Flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation and Application of the pH-Solubility Profile

The resulting pH-solubility profile is a powerful tool for decision-making in drug development. For a weak base like 4-(Dimethylamino)-2-phenylbutyronitrile, the profile is expected to show high solubility at low pH, which decreases as the pH increases, eventually plateauing at the intrinsic solubility of the neutral form.[10]

This data directly informs:

-

Biopharmaceutics Classification System (BCS): The solubility value at the lowest point within the pH 1.2-6.8 range is used to classify the compound (e.g., as low or high solubility), which has significant regulatory implications.[15]

-

Formulation Strategy: If the intrinsic solubility is low, formulation scientists can use the profile to guide strategies. For oral dosage forms, this might involve selecting a salt form to improve dissolution in the intestine or developing an amorphous solid dispersion.[23] For parenteral formulations, the data helps in selecting a pH that ensures the drug remains in solution.

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: The pH-solubility profile is a critical input for PBPK models that simulate drug absorption and exposure under various physiological conditions (e.g., fed vs. fasted states).[22]

Conclusion

The systematic characterization of 4-(Dimethylamino)-2-phenylbutyronitrile's physicochemical properties and solubility profile is a fundamental requirement for its rational development. By employing robust, self-validating methodologies like the Shake-Flask protocol detailed herein, researchers can generate high-quality, reliable data. This information is not merely descriptive; it is predictive, enabling scientists to anticipate challenges, design effective formulation strategies, and ultimately increase the probability of developing a safe and efficacious drug product.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/202105/determination-of-thermodynamic-solubility-of-active-pharmaceutical-ingredients-for-veterinary-species-a-new-usp-general-chapter]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132357&fileOId=132358]

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [URL: https://www.raytor.

- Shake-Flask Solubility Assay - Enamine. [URL: https://enamine.net/adme-tox/in-vitro-adme-assays/shake-flask-solubility-assay]

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [URL: https://ps.tbzmed.ac.ir/Article/jps-38503]

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. [URL: https://www.ijirss.com/index.php/ijirss/article/view/116]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0518-0004]

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge-center/4-ways-drug-solubility-testing-helps-discovery-development]

- Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05972]

- What is pKa and how is it used in drug development? - Pion Inc. [URL: https://www.pion-inc.com/what-is-pka-and-how-is-it-used-in-drug-development]

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table - Drug Hunter. [URL: https://drughunter.com/why-pkas-matter-in-medicinal-chemistry-and-a-drug-discovery-amine-pka-table/]

- Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx - SlideShare. [URL: https://www.slideshare.net/slideshow/intro-to-physicochemical-aspects-of-active-pharmaceutical-ingredietspptx/268417742]

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 4-dimethylamino-2-(2-(methylthio)-ethyl)-2-phenylbutyronitrile hydrochloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s421669]

- Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649779/]

- API Physical Characteristics Testing - Protheragen. [URL: https://www.protheragen.

- Physical and Chemical Characterization for APIs - Labinsights. [URL: https://www.labinsights.co.

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances - Langhua Pharma. [URL: https://www.langhuapharma.com/service/physicochemical-and-biopharmaceutical-characterization-of-medicinal-compounds-drug-substances]

- 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/39739]

- Preformulation and Formulation Development - BS Publications. [URL: https://www.

- Physicochemical properties of active pharmaceutical ingredients (APIs). - ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-properties-of-active-pharmaceutical-ingredients-APIs_tbl1_354189332]

- 4-DIMETHYLAMINO-3-OXO-2-PHENYL-BUTANENITRILE (CAS No. 6309-83-7) Suppliers - ChemicalRegister.com. [URL: https://www.chemicalregister.com/4-DIMETHYLAMINO-3-OXO-2-PHENYL-BUTANENITRILE/Suppliers/CAS-6309-83-7.html]

- REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES - An International Health Care and Pharmaceutical Application. [URL: https://www.slideshare.

- 4-(Dimethylamino)butyronitrile | C6H12N2 | CID 56430 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Dimethylamino_butyronitrile]

- Synthesis of 4-dimethylamino-2-phenylbutanenitrile - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-dimethylamino-2-phenylbutanenitrile]

- An Overview on Preformulation Studies - PHARMACEUTICAL SCIENCES. [URL: https://www.iajps.

- Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. [URL: https://www.pharmafocuseurope.

- Preformulation Study Part(1): Roadmap to successful Pharmaceutical Products - LinkedIn. [URL: https://www.linkedin.com/pulse/preformulation-study-part1-roadmap-successful-products-md-rehan]

- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa) - UGC MOOCs. [URL: https://storage.googleapis.com/swayam-node1-production.appspot.com/assets/img/ugc_pdfs/moocs/lesson_3_preformulation_i_solubility_profile_(solubility,_ph_and_pka).pdf]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [URL: https://cdn.who.int/media/docs/default-source/prequal/bcs/working-documents/bcs-protocol-qas18-755.pdf]

- 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2) - PubChemLite. [URL: https://pubchemlite.org/compound/C12H16N2_SKQMIWWQYUSWFP-UHFFFAOYSA-N_4-(dimethylamino)-2-phenylbutyronitrile]

- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium - Bentham Science Publisher. [URL: https://www.benthamscience.com/abstract/1874474-20190103120110]

Sources

- 1. bspublications.net [bspublications.net]

- 2. Preformulation Study Part(1): Roadmap to successful Pharmaceutical Products | PharmaCores [pharmacores.com]

- 3. 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx [slideshare.net]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 7. prepchem.com [prepchem.com]

- 8. ijirss.com [ijirss.com]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iajps.com [iajps.com]

- 13. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. raytor.com [raytor.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

4-(Dimethylamino)-2-phenylbutyronitrile CAS number and chemical identifiers

[1][2][3]

CAS Registry Number: 50599-78-5 Chemical Class: Aminonitrile / Phenylpropylamine Precursor Primary Application: Pharmaceutical Intermediate (Antihistamines, Anticholinergics)

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

This compound represents a critical scaffold in medicinal chemistry, specifically the 3-phenylpropylamine pharmacophore found in first-generation antihistamines (e.g., Pheniramine) and certain antidepressants.

Crucial Distinction: Do not confuse this compound with 2-(dimethylamino)-2-phenylbutyronitrile, which is the precursor to Trimebutine. In the target molecule (CAS 50599-78-5), the amine is located at the

Core Identifiers

| Identifier Type | Value |

| CAS Number | 50599-78-5 |

| IUPAC Name | 4-(Dimethylamino)-2-phenylbutanenitrile |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| SMILES | CN(C)CCC(C#N)C1=CC=CC=C1 |

| InChI Key | SKQMIWWQYUSWFP-UHFFFAOYSA-N |

Physicochemical Properties

Data derived from experimental synthesis and computed models.

| Property | Metric | Technical Note |

| Boiling Point | 95°C – 98°C @ 0.1 mmHg | High vacuum required for distillation to prevent thermal degradation. |

| Density | Slightly less dense than water; forms the upper layer in aqueous extractions if halogenated solvents are not used. | |

| pKa (Base) | ~9.2 (Estimated) | Attributed to the tertiary dimethylamine. Protonates readily in acidic media (pH < 7). |

| Solubility | Lipophilic | Soluble in Toluene, DCM, Ethanol. Sparingly soluble in water (free base). |

Synthetic Methodology

The synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile relies on the alkylation of the active methylene group in phenylacetonitrile. While historical methods utilized hazardous sodamide (

Reaction Logic

The reaction involves the deprotonation of phenylacetonitrile (

Reaction Scheme:

Validated Protocol (Phase Transfer Catalysis)

This protocol minimizes moisture sensitivity compared to

Reagents:

-

Phenylacetonitrile (1.0 eq)

-

2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)

-

Sodium Hydroxide (50% aq. solution, 4.0 eq)

-

TEBA (Triethylbenzylammonium chloride) (1 mol%)

Step-by-Step Workflow:

-

Preparation: Charge a reactor with Phenylacetonitrile, TEBA, and Toluene.

-

Basification: Add 50% NaOH solution. The biphasic mixture requires vigorous agitation (mechanical stirring >300 RPM).

-

Addition: Add 2-Dimethylaminoethyl chloride (free base or hydrochloride salt) dropwise. Note: If using the HCl salt, the excess NaOH will neutralize it in situ.

-

Reaction: Heat to 60–70°C for 4–6 hours. Monitor via TLC or GC.

-

Endpoint: Disappearance of Phenylacetonitrile.

-

-

Quench & Workup: Cool to RT. Add water to dissolve salts. Separate layers.

-

Extraction: Extract aqueous layer with Toluene.[3] Combine organics.

-

Purification: Wash organics with brine, dry over

. Concentrate in vacuo. -

Isolation: Fractional distillation under high vacuum (0.1–0.5 mmHg). Collect fraction boiling at ~95–100°C.

Process Visualization

The following diagram illustrates the PTC workflow, highlighting the critical separation steps.

Figure 1: Phase Transfer Catalysis workflow for C-alkylation of phenylacetonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, )

- 7.3–7.4 (m, 5H): Phenyl ring protons (Multiplet).

-

3.9–4.1 (t, 1H): Methine proton adjacent to CN (

-

2.3–2.5 (t, 2H): Methylene protons adjacent to the amine (

-

2.2 (s, 6H): Dimethylamino group (

-

1.9–2.1 (m, 2H): Central methylene protons (

Mass Spectrometry (EI)

-

Molecular Ion (

): m/z 188.[4] -

Base Peak: m/z 58 (

). This fragment is characteristic of the dimethylaminoethyl side chain cleavage. -

Tropylium Ion: m/z 91 (

), derived from the benzyl fragment.

Pharmaceutical Applications & Significance[7]

Structural Role

This molecule serves as a "masked" pharmacophore. The nitrile group is rarely the final active moiety; rather, it acts as a precursor for:

-

Primary Amines: Reduction of the nitrile (using

or -

Esters/Amides: Hydrolysis of the nitrile allows for the formation of anticholinergic esters.

Pathway to Pheniramine Analogs

While Pheniramine typically contains a pyridine ring, this phenyl-analog is used in structure-activity relationship (SAR) studies to determine the necessity of the pyridyl nitrogen for H1-receptor binding.

Figure 2: Downstream synthetic utility of the nitrile intermediate.

Safety & Handling (HSE)

Hazard Class: Toxic / Irritant. GHS Signal Word: WARNING.

-

Nitrile Toxicity: While not as acutely toxic as simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk. Treat exposure with standard cyanide protocols (Amyl nitrite/Sodium thiosulfate availability).

-

Skin Absorption: The lipophilic nature and the amine group facilitate skin absorption. Nitrile gloves are insufficient; use Silver Shield® or heavy-duty butyl rubber gloves.

-

Incompatibility: Incompatible with strong oxidizers and strong acids (exothermic salt formation).

References

-

PrepChem. "Synthesis of 4-dimethylamino-2-phenylbutanenitrile."[5][1] PrepChem.com. Accessed 2025.[6][7] Link

-

PubChem. "Compound Summary: 4-(Dimethylamino)-2-phenylbutyronitrile (CID 39739)."[6][4] National Center for Biotechnology Information. Accessed 2025.[6][7] Link

-

Sigma-Aldrich. "Product Specification: 4-Dimethylamino-2-phenylbutyronitrile."[8][9] Merck KGaA. Accessed 2025.[6][7] Link

-

European Chemicals Agency (ECHA). "Registration Dossier: Aminonitriles."[7] ECHA.[6][7] Accessed 2025.[6][7] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Dimethylamino)butyronitrile | C6H12N2 | CID 56430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-phenylbutyronitrile | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-DIMETHYLAMINO-2-(2-(METHYLTHIO)-ETHYL)-2-PHENYLBUTYRONITRILE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Literature review on the pharmacology of 4-(Dimethylamino)-2-phenylbutyronitrile derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Privileged" Propylamine Scaffold

In the landscape of medicinal chemistry, 4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) represents a critical "bifurcation point" in the synthesis of psychoactive agents. It serves as the mono-phenyl parent scaffold for two distinct pharmacological classes: central antitussives (e.g., Isoaminile) and, upon further phenylation, mu-opioid analgesics (e.g., Methadone).

This guide analyzes the pharmacology of this nitrile and its derivatives, elucidating the Structure-Activity Relationship (SAR) that dictates whether the molecule acts as a cough suppressant or a potent narcotic analgesic. We provide validated synthesis protocols and mechanistic pathways to support research into this versatile chemical family.

Chemical Biology & SAR: The Phenyl Switch

The core pharmacological pivot of this scaffold lies in the number of phenyl rings attached to the quaternary carbon at position 2.

The Mono-Phenyl vs. Diphenyl Divide

The biological activity of 4-(dimethylamino)-butyronitrile derivatives is governed by the steric and lipophilic bulk at the

| Feature | Mono-Phenyl Derivatives (e.g., Isoaminile) | Diphenyl Derivatives (e.g., Methadone) |

| Primary Target | Sigma Receptors / Muscarinic (mAChR) | Mu-Opioid Receptor (MOR) |

| Secondary Target | Medullary Cough Center (Non-opioid) | NMDA Receptor (Antagonist) |

| Therapeutic Use | Antitussive (Cough Suppression) | Analgesic, OUD Treatment |

| Abuse Potential | Low (Non-narcotic) | High (Schedule II) |

| Key Structural Change | Alkylation with Isopropyl/Alkyl groups | Addition of a second Phenyl group |

Mechanistic Insight: The presence of two phenyl rings (the "diphenylmethane" motif) is a prerequisite for high-affinity binding to the mu-opioid receptor hydrophobic pocket. Removing one phenyl ring (the mono-phenyl scaffold) abolishes opioid activity but retains affinity for sigma and muscarinic receptors, shifting the profile to antitussive and anticholinergic effects.

Primary Derivative: Isoaminile (Antitussive)[1]

Isoaminile (4-dimethylamino-2-isopropyl-2-phenylvaleronitrile) is the direct alkylation product of the parent nitrile. It exemplifies the non-opioid utility of this scaffold.

Mechanism of Action

Isoaminile functions through a dual mechanism that distinguishes it from codeine-based antitussives:

-

Central Cough Suppression: It acts on the solitary tract nucleus (NTS) in the medulla oblongata to raise the threshold for the cough reflex. Unlike opioids, this action does not significantly depress respiration at therapeutic doses.

-

Anticholinergic Activity: It exhibits antagonism at muscarinic (M) receptors. This reduces bronchial secretions and relaxes smooth muscle, aiding in the management of spastic coughs.

Clinical Pharmacology[1][2][3]

-

Indication: Acute non-productive cough.

-

Metabolism: Hepatic N-demethylation.

-

Adverse Effects: Due to its anticholinergic nature, side effects include dry mouth, constipation, and mild sedation.

Experimental Protocols

Protocol A: Synthesis of the Parent Scaffold

Target: 4-(Dimethylamino)-2-phenylbutyronitrile Reaction Type: Nucleophilic Substitution (Alkylation)

Reagents:

-

Phenylacetonitrile (1.0 eq)

-

2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)

-

Sodium Amide (NaNH2) or Sodium Hydride (NaH) (1.2 eq)

-

Solvent: Toluene or Benzene (Anhydrous)

Workflow:

-

Deprotonation: In a 3-neck flask under nitrogen, suspend NaNH2 in anhydrous toluene. Add phenylacetonitrile dropwise at 40°C. Stir for 2 hours to form the carbanion (solution turns yellow/brown).

-

Alkylation: Add a solution of 2-dimethylaminoethyl chloride (free base) in toluene dropwise. Reflux the mixture for 4–6 hours.

-

Quench: Cool to room temperature. Carefully add water to quench unreacted amide.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine organics.

-

Purification: Wash with brine, dry over MgSO4, and concentrate in vacuo. Distill the residue under reduced pressure (bp ~135°C at 2 mmHg) to yield the product as a pale yellow oil.

Protocol B: Derivatization to Isoaminile

Target: Isoaminile (2-isopropyl-2-phenyl-4-dimethylaminobutyronitrile) Reaction Type: Secondary Alkylation

Reagents:

-

4-(Dimethylamino)-2-phenylbutyronitrile (Product from Protocol A)

-

Isopropyl Bromide (1.2 eq)

-

Sodium Amide (NaNH2) (1.1 eq)

-

Solvent: Toluene

Workflow:

-

Anion Formation: Dissolve the mono-phenyl nitrile in toluene. Add NaNH2 and heat to 50°C for 1 hour to generate the tertiary carbanion.

-

Alkylation: Add isopropyl bromide dropwise. The steric hindrance requires prolonged heating (Reflux 12–18 hours).

-

Workup: Cool, quench with water, and separate layers.

-

Isolation: The product is an oil. For pharmaceutical grade, convert to the Citrate or Cyclamate salt by dissolving in ethanol and adding the corresponding acid. Recrystallize from ethanol/ether.

Visualizations

Synthesis & SAR Pathway

The following diagram illustrates the divergence between the Antitussive (Isoaminile) and Opioid (Methadone) pathways starting from the common nitrile precursor.

Caption: Divergent synthesis pathways from the mono-phenyl scaffold. Pathway A yields the antitussive Isoaminile; Pathway B leads to the opioid Methadone.

References

-

Schultz, E. M., et al. (1947). "The Synthesis of Amino Nitriles and Related Compounds." Journal of the American Chemical Society. Link

-

Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. Link

-

Diwan, R. A., et al. (1982).[1] "Clinical evaluation of isoaminile citrate in cough." Journal of International Medical Research. Link

-

Eddy, N. B., et al. (1969). "Codeine and its Alternates for Pain and Cough Relief." Bulletin of the World Health Organization. Link

-

Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology. Link

Sources

Thermodynamic Stability of 4-(Dimethylamino)-2-phenylbutyronitrile in Solution

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) is a critical synthone in the manufacture of phenylpiperidine opioids and antidiarrheals (e.g., Loperamide, Diphenoxylate). Its thermodynamic stability in solution is governed by three competing mechanisms: nitrile hydrolysis, oxidative instability of the tertiary amine, and stereochemical inversion (racemization) at the

This guide provides a comprehensive technical framework for assessing these stability profiles. It moves beyond generic guidelines, offering specific mechanistic insights and self-validating experimental protocols designed to meet ICH Q1A(R2) standards for drug substance intermediates.

Molecular Architecture & Physicochemical Profile

To predict stability, one must first understand the electronic environment of the molecule. The structure contains three distinct functional zones, each with specific thermodynamic vulnerabilities.

| Functional Zone | Chemical Feature | Thermodynamic Risk | |

| Zone A | Nitrile (-CN) | Hydrolysis to Amide/Acid | N/A (Neutral) |

| Zone B | C-H Acidity / Racemization | ~16-18 (DMSO) | |

| Zone C | Tertiary Amine | N-Oxidation / Salt Formation | ~8.7 (Conj. Acid) |

Expert Insight: The Solubility-Stability Paradox

In aqueous solution, the tertiary amine is protonated at physiological and acidic pH, significantly increasing solubility. However, this protonation exerts an inductive electron-withdrawing effect, which—combined with the phenyl and nitrile groups—further acidifies the

Thermodynamic Degradation Mechanisms

The degradation of 4-(Dimethylamino)-2-phenylbutyronitrile is not a single event but a network of competing pathways.

Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

The nitrile group is thermodynamically unstable relative to its carboxylic acid derivative in water.

-

Primary Hydrolysis: Conversion to 4-(dimethylamino)-2-phenylbutanamide.

-

Secondary Hydrolysis: Conversion to 4-(dimethylamino)-2-phenylbutanoic acid.

-

Kinetics: Typically pseudo-first-order (

) in buffered aqueous solutions.

Pathway B: -Racemization

The C2 position is activated by both the phenyl ring and the nitrile group. In the presence of base (or even polar protic solvents), the

Pathway C: N-Oxidation

The electron-rich dimethylamino group is susceptible to oxidation by dissolved oxygen or peroxides (common impurities in solvents like THF or PEG), forming the N-oxide.

Visualization: Degradation Network

The following diagram illustrates the interconnected degradation pathways.

Caption: Primary degradation routes showing hydrolysis (black), racemization (yellow), and oxidation (green) pathways.

Experimental Framework: Determining Stability Constants

Do not rely on single-point measurements. To establish a robust stability profile, you must generate an Arrhenius plot derived from stress testing.

Protocol 1: pH-Rate Profile Determination

This protocol determines the pseudo-first-order rate constants (

Reagents:

-

Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0), NaOH (pH 12.0).

-

Ionic Strength: Adjust to

M using NaCl to eliminate salt effects.

Workflow:

-

Preparation: Dissolve target molecule in Buffer:Acetonitrile (90:10) to a concentration of

. -

Incubation: Aliquot into amber HPLC vials. Incubate at three isotherms:

, -

Sampling: Inject directly from the vial at

hours. -

Data Analysis: Plot

vs. time. The slope is

Self-Validating Check:

-

If the plot of

is non-linear, you likely have a competing reaction (e.g., precipitation or autocatalysis). -

Use the Arrhenius equation

to extrapolate shelf-life at

Protocol 2: Racemization Kinetics (Chiral Stability)

Crucial for enantiopure development.

Workflow:

-

Solvent System: Use a polar protic solvent (Ethanol) and a polar aprotic solvent (DMSO) to compare solvent effects.

-

Stress: Add 0.1 eq. of base (e.g., Triethylamine).

-

Analysis: Monitor Enantiomeric Excess (%ee) over time using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Calculation: Racemization follows reversible first-order kinetics:

.

Analytical Strategy

Standard reverse-phase HPLC is sufficient for chemical stability, but specific parameters are required to retain the polar amine degradation products.

Recommended Method (LC-UV-MS)

| Parameter | Setting | Rationale |

| Column | C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi) | Prevents peak tailing of the tertiary amine; improves retention of polar hydrolysates. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | Low pH ensures the amine is protonated ( |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 60% B over 15 min | Nitrile elutes mid-gradient; Acid/Amide elute earlier; N-oxide elutes earliest. |

| Detection | UV @ 215 nm & 254 nm | 215 nm for the nitrile/amide; 254 nm for the phenyl ring specificity. |

Visualization: Stability Study Workflow

The following DOT diagram outlines the logical flow for a complete stability assessment compliant with ICH Q1A.

Caption: Step-by-step workflow for establishing the stability profile from stress testing to shelf-life determination.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[4] [Link]

-

PubChem. (2025).[5][6][7] 4-(Dimethylamino)-2-phenylbutyronitrile Compound Summary. National Library of Medicine. [Link]

-

Kalgutkar, A. S., & Nguyen, H. T. (2004). Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event. Drug Metabolism and Disposition.[8][9] (Demonstrates metabolic/oxidative pathways of loperamide-like structures). [Link]

-

Farmer, S. (2020). Hydrolysis of Nitriles.[10] Chemistry LibreTexts. (Fundamental mechanism of nitrile hydrolysis kinetics). [Link]

Sources

- 1. memmert.com [memmert.com]

- 2. scribd.com [scribd.com]

- 3. database.ich.org [database.ich.org]

- 4. binder-world.com [binder-world.com]

- 5. PubChemLite - 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Dimethylamino)butyronitrile | C6H12N2 | CID 56430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

Metabolic pathways and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile

An In-depth Technical Guide to the Metabolic and Degradation Pathways of 4-(Dimethylamino)-2-phenylbutyronitrile

Introduction

4-(Dimethylamino)-2-phenylbutyronitrile is a tertiary amine and a nitrile-containing organic compound.[1] Its structural features, including a phenyl group, a dimethylamino moiety, and an alkyl chain, make it susceptible to various metabolic and degradative transformations. Understanding these pathways is critical for researchers in drug development and toxicology, as the biotransformation of a parent compound can significantly alter its efficacy, and safety profile. This guide provides a comprehensive overview of the predicted metabolic fate and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile, outlines experimental protocols for its study, and offers insights into the analytical methodologies required for metabolite identification.

Predicted Metabolic Pathways

The metabolism of xenobiotics like 4-(Dimethylamino)-2-phenylbutyronitrile is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.[2][3] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a crucial role.[4][5]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of 4-(Dimethylamino)-2-phenylbutyronitrile is expected to be dominated by oxidative reactions mediated by Cytochrome P450 enzymes.[3]

-

N-Demethylation: The dimethylamino group is a primary target for oxidative N-dealkylation. One methyl group can be removed to form the secondary amine metabolite, 4-(Methylamino)-2-phenylbutyronitrile. Subsequent demethylation can occur to yield the primary amine, 4-Amino-2-phenylbutyronitrile. This process is a common metabolic pathway for compounds containing N,N-dimethyl groups.[6]

-

Hydroxylation:

-

Aromatic Hydroxylation: The phenyl group can undergo hydroxylation at various positions (ortho, meta, para) to form phenolic metabolites.

-

Aliphatic Hydroxylation: The alkyl chain is also a substrate for hydroxylation, leading to the formation of alcohol metabolites.

-

-

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide metabolite, a common pathway for drugs containing such functional groups.

These Phase I metabolites may exhibit different pharmacological or toxicological properties compared to the parent compound.

Phase II Metabolism: Conjugation Reactions

Metabolites generated in Phase I, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions to increase their water solubility and facilitate elimination from the body.

-

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites can also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are generally inactive and readily excreted in urine or bile.

Caption: Predicted metabolic pathway of 4-(Dimethylamino)-2-phenylbutyronitrile.

Degradation Pathways

In addition to metabolic transformation, 4-(Dimethylamino)-2-phenylbutyronitrile may undergo degradation through various abiotic pathways, which is relevant for understanding its environmental fate and stability in pharmaceutical formulations.

-

Photolytic Degradation: The presence of the phenyl group, a known chromophore, makes the molecule susceptible to degradation upon exposure to UV light. This can lead to the cleavage of chemical bonds and the formation of various degradation products.[7] Dissolved organic matter in aquatic environments can act as both an inducer and an inhibitor of photodegradation for similar compounds.[8]

-

Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of various oxidized products, including the potential for cleavage of the C-N or C-C bonds.[7]

-

Hydrolytic Degradation: While amines are generally stable to hydrolysis under neutral and acidic conditions, degradation may be observed under strongly basic conditions and elevated temperatures.[7]

-

Thermal Degradation: At high temperatures, thermal decomposition can occur, likely involving the cleavage of the C-N bond of the amine or C-C bonds of the butyl chain.[7]

Experimental Protocols for Metabolic and Degradation Studies

Investigating the metabolism and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile requires a combination of in vitro and analytical techniques.

In Vitro Metabolism Assays

In vitro models are essential for elucidating metabolic pathways and identifying the enzymes involved.

1. Human Liver Microsomes (HLM) Assay for Phase I Metabolism

This is a standard method to assess metabolism by CYP enzymes.[9]

-

Objective: To identify Phase I metabolites of 4-(Dimethylamino)-2-phenylbutyronitrile.

-

Materials: Pooled human liver microsomes (pHLM), NADPH regenerating system, 4-(Dimethylamino)-2-phenylbutyronitrile, phosphate buffer, and an organic solvent (e.g., acetonitrile) for quenching.

-

Procedure:

-

Prepare a solution of 4-(Dimethylamino)-2-phenylbutyronitrile in a suitable solvent.

-

In a microcentrifuge tube, combine pHLM, phosphate buffer, and the test compound. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

2. Hepatocyte Assay for Phase I and Phase II Metabolism

Using primary human hepatocytes provides a more comprehensive metabolic profile as they contain a full complement of both Phase I and Phase II enzymes.

-

Objective: To identify both Phase I and Phase II metabolites.

-

Procedure: The protocol is similar to the HLM assay, but uses plated hepatocytes in a suitable culture medium. The compound is added to the medium and incubated. Samples of the medium are collected at various time points for analysis.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS/MS) is the primary technique for identifying and characterizing metabolites.[9][10]

-

Principle: The sample extract is injected into an HPLC system for the separation of the parent compound from its metabolites. The separated components then enter a mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for identification.

-

Data Analysis: Metabolite identification involves comparing the mass spectra and retention times of potential metabolites with those of the parent compound and, when available, synthetic standards.

Caption: Experimental workflow for in vitro metabolism studies.

Quantitative Data Summary

| Metabolite | In Vitro System | Formation Rate (pmol/min/mg protein) | Intrinsic Clearance (μL/min/mg protein) |

| 4-(Methylamino)-2-phenylbutyronitrile | HLM | Experimental Value | Calculated Value |

| Hydroxyphenyl Metabolite | HLM | Experimental Value | Calculated Value |

| N-Oxide Metabolite | HLM | Experimental Value | Calculated Value |

| Hydroxyphenyl-Glucuronide | Hepatocytes | Experimental Value | Calculated Value |

Conclusion

The metabolic and degradation pathways of 4-(Dimethylamino)-2-phenylbutyronitrile are predicted to be diverse, involving Phase I oxidative reactions such as N-demethylation and hydroxylation, followed by Phase II conjugation. Abiotic degradation through photolysis and oxidation is also likely. The experimental protocols outlined in this guide, centered around in vitro systems like human liver microsomes and analysis by LC-MS/MS, provide a robust framework for elucidating these pathways. A thorough understanding of the biotransformation of this compound is essential for any further development and risk assessment in the pharmaceutical and chemical industries.

References

- Technical Support Center: 4,4-Diphenylbutylamine Hydrochloride Degradation - Benchchem.

- analytical methods - ATSDR.

- Godin, S. J., Scollon, E. J., Hughes, M. F., Ross, M. K., & Tornero-Velez, R. (2006). ONTOGENY OF HEPATIC AND PLASMA METABOLISM OF DELTAMETHRIN IN VITRO: ROLE IN AGE-DEPENDENT ACUTE NEUROTOXICITY. Toxicology and Applied Pharmacology, 212(2), 169-179.

-

4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem. Available from: [Link]

- Vione, D., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. Science of The Total Environment, 912, 168923.

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available from: [Link]

- Wagmann, L., et al. (2020). Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes. Metabolites, 11(1), 3.

-

Pharmacokinetics 4 - Metabolism - YouTube. (2012). Available from: [Link]

- Ebbel, E., et al. (2010). Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry. Analytical Biochemistry, 399(2), 152-161.

- Li, L., et al. (2024).

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.

- Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals, 16(5), 743.

- Manier, S. K., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Toxics, 10(2), 58.

- Miksys, S., & Tyndale, R. F. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450-mediated drug metabolism in the brain. Journal of psychiatry & neuroscience : JPN, 36(5), 290–292.

- McNulty, M. J., & Heck, H. d'A. (1983). Metabolism of dimethylamine in the nasal mucosa of the Fischer 344 rat.

- Bruni, P. S., et al. (2020). Study of the in vitro and in vivo metabolism of 4-HO-MET. Drug Testing and Analysis, 12(10), 1476-1485.

- Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 419-434.

- Chen, Y., et al. (2023). Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang. Foods, 12(2), 414.

- Hoffmann, H., et al. (2022). Metabolism and Recovery of Epithionitriles from Glucosinolates—A Human Intervention Study. Molecular Nutrition & Food Research, 66(11), 2101035.

- Wang, Y., et al. (2026). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Environmental Science & Technology.

- Li, Y., et al. (2024). Integrated Transcriptomics and Metabolomics Analysis Reveal the Regulatory Mechanisms Underlying Sodium Butyrate-Induced Carotenoid Biosynthesis in Rhodotorula glutinis. Journal of Fungi, 10(5), 346.

-

Schematic representation of PHB degradation pathway - ResearchGate. Available from: [Link]

Sources

- 1. 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. metabolon.com [metabolon.com]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of dimethylamine in the nasal mucosa of the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

History and discovery of 4-(Dimethylamino)-2-phenylbutyronitrile as a chemical intermediate

The following technical guide details the history, chemistry, and application of 4-(Dimethylamino)-2-phenylbutyronitrile , a critical intermediate in the structural expansion of synthetic opioids.

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5) is a pivotal chemical intermediate primarily associated with the development of the hexamethyleneimine class of analgesics. Historically emerging from the intense search for synthetic opioids during the mid-20th century, this molecule represents a strategic divergence from the piperidine-based architecture of Pethidine (Meperidine).

While often overshadowed by its diphenylated cousin (the Methadone intermediate), this mono-phenyl nitrile is the fundamental precursor to Ethoheptazine (Zactane) . Its discovery marked a significant milestone in medicinal chemistry: the proof that analgesic activity could be preserved—and modulated—by expanding the nitrogen-containing ring from six members (piperidine) to seven (azacycloheptane).

Historical Genesis: The Search for Synthetic Analgesics

The IG Farben Legacy

In the late 1930s and early 1940s, German chemists Otto Eisleb and O. Schaumann at IG Farbenindustrie discovered Pethidine (Dolantin), the first fully synthetic opioid. This discovery triggered a "gold rush" in structural modification. The core objective was to strip the morphine molecule down to its pharmacophore.

The Ring Expansion Hypothesis

Following the success of Pethidine (a 6-membered piperidine ring), researchers questioned the strict necessity of the piperidine scaffold.

-

Hypothesis: Could the central nitrogenous ring be contracted (to pyrrolidine) or expanded (to hexamethyleneimine) while retaining analgesic potency?

-

The Result: Pyrrolidine analogs proved largely inactive. However, the 7-membered ring expansion yielded active compounds.

-

The Molecule: 4-(Dimethylamino)-2-phenylbutyronitrile was synthesized as the obligate scaffold to test this hypothesis, serving as the linear precursor that would be cyclized into the 7-membered ring of Ethoheptazine.

Chemical Architecture & Synthesis

The synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile relies on the alkylation of the alpha-carbon of a nitrile—a classic C-C bond-forming strategy that defined mid-century pharmaceutical manufacturing.

Structural Comparison of Opioid Precursors

To understand the specific utility of this intermediate, one must compare it to the precursors of other major opioids.

| Feature | 4-(Dimethylamino)-2-phenylbutyronitrile | Methadone Intermediate | Pethidine Intermediate |

| Target Drug | Ethoheptazine | Methadone | Pethidine |

| Phenyl Groups | Mono-phenyl (1) | Diphenyl (2) | Mono-phenyl (1) |

| Alpha-Carbon | Tertiary (before cyclization) | Quaternary | Quaternary |

| Ring Size | Forms 7-membered ring | Acyclic | Forms 6-membered ring |

Synthesis Protocol (Linear Precursor)

The synthesis typically involves the alkylation of phenylacetonitrile with 2-dimethylaminoethyl chloride.

Reaction Scheme:

Detailed Experimental Workflow

-

Reagents: Pethidine-grade Phenylacetonitrile, 2-Dimethylaminoethyl chloride (free base), Sodium Amide (NaNH2) or Sodium Hydride (NaH).

-

Solvent: Anhydrous Toluene or Benzene (Historical); THF (Modern).

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried 3-neck flask under nitrogen, suspend 1.1 equivalents of NaNH2 in anhydrous toluene. Add Phenylacetonitrile dropwise at 35-40°C. The formation of the carbanion is indicated by a color change (often to a deep yellow/orange) and ammonia evolution.

-

Alkylation: Cool the mixture to 20°C. Add 2-Dimethylaminoethyl chloride (freshly liberated from its HCl salt) dropwise. The reaction is exothermic; maintain temperature <50°C to prevent polymerization.

-

Reflux: Heat to reflux (approx. 110°C) for 3–4 hours to ensure completion.

-

Quench & Workup: Cool to room temperature. Carefully quench with water to destroy excess amide. Separate the organic layer.

-

Purification: Extract the basic amine into dilute HCl. Wash the aqueous acid layer with ether (to remove unreacted nitrile). Basify the aqueous layer with NaOH and extract the product into toluene/ether. Distill under high vacuum.

Cyclization to Ethoheptazine

The true technical value of this nitrile lies in its subsequent conversion to the 7-membered ring. This is a complex alkylation-cyclization sequence.

Mechanism:

-

The nitrile (4-(Dimethylamino)-2-phenylbutyronitrile) is treated with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) and a strong base (NaNH2).

-

Intramolecular Cyclization: The nitrogen lone pair or the alpha-carbon attacks the alkyl halide chain, closing the ring to form the azacycloheptane (hexamethyleneimine) skeleton.

-

Hydrolysis/Esterification: The nitrile group is hydrolyzed to an acid and then esterified (usually ethyl ester) to yield Ethoheptazine.

Visualizing the Pathway

The following diagram illustrates the divergence between the Methadone and Ethoheptazine pathways, highlighting the specific role of our topic molecule.

Figure 1: The synthetic pathway illustrating the conversion of Phenylacetonitrile to Ethoheptazine via the key intermediate 4-(Dimethylamino)-2-phenylbutyronitrile.

Critical Analysis: Why This Intermediate?

The "Mono-Phenyl" Advantage

In drug design, the presence of two phenyl groups (as in Methadone) often increases lipophilicity and potency but can also increase toxicity and respiratory depression. By using 4-(Dimethylamino)-2-phenylbutyronitrile, chemists retained a single phenyl ring at the quaternary center (after the second alkylation/cyclization). This resulted in Ethoheptazine having a milder analgesic profile, suitable for moderate pain (often combined with aspirin), with a lower addiction liability compared to Methadone.

Chemical Stability

The nitrile group (-CN) is electronically stabilizing for the alpha-carbanion during synthesis. It is small, non-reactive during the alkylation steps, and easily convertible to the ethyl ester (via the imidate or acid) in the final step. This makes it the ideal "masking group" for the carboxylate functionality found in the final drug.

Safety and Handling Protocols

As a Senior Application Scientist, it is mandatory to highlight the specific hazards associated with this class of intermediates.

-

Nitrile Toxicity: While less volatile than simple aliphatic nitriles, this compound can metabolize to release cyanide ions. Standard cyanide antidotes (hydroxocobalamin) should be accessible in the lab.

-

Vesicant Properties: The precursor, 2-dimethylaminoethyl chloride, is a nitrogen mustard analog (though less potent). It is a severe skin irritant and potential blister agent. All handling requires double-gloving (Nitrile/Laminate) and a fume hood.

-

Self-Validation:

-

Check: Verify the absence of starting material (Phenylacetonitrile) using TLC (Mobile phase: EtOAc/Hexane 1:1). The product will be more polar due to the amine.

-

Check: Confirm structure via IR spectroscopy. Look for the characteristic sharp Nitrile stretch at ~2240 cm⁻¹.

-

References

-

Lenz, G. R., et al. (1986). Opiates. Academic Press. (Detailed discussion on ring-expanded analgesics and the synthesis of Ethoheptazine).

-

PubChem. (n.d.). 4-(Dimethylamino)-2-phenylbutyronitrile Compound Summary. National Library of Medicine.

-

de Stevens, G. (Ed.). (1965).[1] Analgetics. Academic Press. (Historical account of the Meperidine and Ethoheptazine families).

-

ChemSrc. (2025).[1][2][3] 4-(Dimethylamino)-2-phenylbutyronitrile CAS: 50599-78-5. (Physical properties and supplier data).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-(Dimethylamino)-2-phenylbutyronitrile in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a robust and validated method for the detection and quantification of 4-(Dimethylamino)-2-phenylbutyronitrile (DMAPBN) using Gas Chromatography-Mass Spectrometry (GC-MS). DMAPBN is a key intermediate in various chemical syntheses, and its accurate measurement is critical for process monitoring and quality control. The protocol details a comprehensive workflow, including sample preparation via liquid-liquid extraction, optimized GC-MS parameters for selective and sensitive detection, and data analysis procedures. This method is designed for researchers, scientists, and drug development professionals requiring precise quantification of DMAPBN in complex organic samples.

Introduction

4-(Dimethylamino)-2-phenylbutyronitrile, a precursor in the synthesis of methadone, requires precise analytical monitoring to ensure reaction efficiency and final product purity.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass-to-charge ratios.[2]

The basic nitrogen in the dimethylamino group of DMAPBN allows for straightforward extraction from non-polar matrices into an acidic aqueous phase, followed by back-extraction into an organic solvent after basification. This application note provides a complete protocol, from sample preparation to final analysis, explaining the rationale behind key procedural steps to ensure method robustness and reliability.

Principle of the Method

The analytical workflow is based on a multi-step process designed to isolate DMAPBN from the sample matrix and accurately measure its concentration.

-

Extraction: A Liquid-Liquid Extraction (LLE) is employed to selectively isolate the basic analyte from the sample matrix.[3]

-

Separation: The extracted analyte is injected into the GC system, where it is vaporized and separated from other components on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[4] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[5]

-

Detection and Quantification: As the compound elutes from the GC column, it enters the mass spectrometer. It is then ionized by electron ionization (EI), causing predictable fragmentation. The mass spectrometer detects these fragments, and the compound is identified by its unique fragmentation pattern and retention time. Quantification is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

Experimental Workflow Diagram

The overall analytical procedure is outlined in the following diagram:

Caption: High-level workflow for the analysis of DMAPBN.

Materials and Instrumentation

Reagents and Standards

-

4-(Dimethylamino)-2-phenylbutyronitrile (DMAPBN) reference standard (≥98% purity)

-

Methanol, HPLC grade

-

Ethyl Acetate, GC grade

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Internal Standard (IS), e.g., Diphenylamine or a deuterated analog

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent).

-

GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]

-

Autosampler: Agilent 7693A (or equivalent).

Detailed Protocols

Preparation of Standards and Solutions

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of DMAPBN reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with ethyl acetate.

-

Internal Standard (IS) Solution (20 µg/mL): Prepare a stock solution of the chosen internal standard in methanol and dilute to the working concentration with ethyl acetate.

-

Aqueous Solutions: Prepare 0.1 M HCl and 5 M NaOH solutions using deionized water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for samples where DMAPBN is present in a non-polar organic matrix.

-

Initial Sample: Pipette 1 mL of the sample into a 15 mL centrifuge tube.

-

Acidic Extraction: Add 2 mL of 0.1 M HCl. This step protonates the basic dimethylamino group, rendering the analyte soluble in the aqueous layer.

-

Mix and Separate: Vortex the tube for 1 minute, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Isolate Analyte: Carefully transfer the lower aqueous layer to a clean centrifuge tube. Discard the upper organic layer.

-

Basification: Add 0.5 mL of 5 M NaOH to the aqueous extract to raise the pH above 10. This deprotonates the analyte, making it soluble in an organic solvent.

-

Organic Back-Extraction: Add 2 mL of ethyl acetate to the tube.

-

Mix and Separate: Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

-

Final Extract: Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Vial Transfer: Transfer the dried extract into a 2 mL GC autosampler vial for analysis.[7]

GC-MS Instrumental Parameters

The following table outlines the optimized instrumental conditions for the analysis. These parameters should serve as a starting point and may require fine-tuning based on the specific instrument used.[4][6][8]

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Port | Splitless | Maximizes sensitivity for trace analysis. |

| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |

| Oven Program | Initial: 150 °C (hold 1 min) | Ensures focusing of analytes at the head of the column. |

| Ramp 1: 15 °C/min to 280 °C | Provides good separation of the target analyte from potential impurities. | |

| Hold: 5 min at 280 °C | Ensures elution of any less volatile compounds to clean the column. | |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |

| EI Energy | 70 eV | Industry standard energy that generates stable and library-searchable mass spectra.[9] |

| Source Temp | 230 °C | Prevents condensation of analytes in the source. |

| Quadrupole Temp | 150 °C | Maintains ion flight path stability. |

| Transfer Line | 280 °C | Prevents analyte condensation between the GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |

Data Analysis and Expected Results

Compound Identification

The identification of 4-(Dimethylamino)-2-phenylbutyronitrile is confirmed by two parameters:

-

Retention Time (RT): The time at which the analyte elutes from the GC column. Under the conditions specified, the expected RT is approximately 8-10 minutes.

-

Mass Spectrum: The fragmentation pattern produced by EI.

Expected Mass Spectrum and Key Ions

| Ion (m/z) | Identity | Role in Analysis |

| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak & Quantifier Ion. This iminium ion is highly stable and characteristic of compounds with a dimethylaminopropyl group. |

| 130 | [M - C₃H₈N]⁺ | Qualifier Ion 1. Loss of the dimethylaminopropyl side chain. |

| 188 | [M]⁺ | Molecular Ion (Qualifier Ion 2). May be low in abundance but confirms the molecular weight. |

Rationale for Ion Selection:

-

The Quantifier Ion (m/z 58) is chosen for its high abundance (base peak), which provides the best signal-to-noise ratio for quantification.

-

Qualifier Ions (m/z 130, 188) are monitored to confirm the identity of the compound. The ratio of the quantifier to qualifier ions should be consistent across all standards and samples, providing a high degree of confidence in the identification.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable means for the quantification of 4-(Dimethylamino)-2-phenylbutyronitrile. The liquid-liquid extraction protocol effectively isolates the analyte from complex matrices, and the optimized GC-MS parameters ensure excellent chromatographic performance and confident identification. This method is well-suited for routine use in process chemistry, pharmaceutical development, and quality control laboratories.

References

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 25, 2026, from [Link]

-

University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 25, 2026, from [Link]

-

Langman, L.J., & Bechtel, L.K. (n.d.). Gas Chromatography-Mass Spectrometry Method for the Determination of Methadone and 2-Ethylidene-1,5-Dimethyl-3, 3-Diphenylpyrrolidine (EDDP). Springer Nature Experiments. Retrieved February 25, 2026, from [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved February 25, 2026, from [Link]

-

Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved February 25, 2026, from [Link]

-